molecular formula C20H25N3O3 B2652025 5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380042-40-8

5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2652025
CAS No.: 2380042-40-8
M. Wt: 355.438
InChI Key: JEAGAJUGOHCTQE-UHFFFAOYSA-N
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Description

5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a piperidine moiety and a benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions The piperidine moiety can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a halogenated pyrimidine intermediate

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Biginelli reaction and the nucleophilic substitution steps, as well as the use of automated systems for the esterification reaction. Additionally, purification techniques such as recrystallization and chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the benzoyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but generally, the compound can act as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-(propan-2-yl)phenol
  • 4-Fluoro-2-(3-methyl-1H-pyrazol-5-yl)phenol
  • 2-(5-Methyl-1,3-benzoxazol-2-yl)phenol

Uniqueness

5-Methyl-2-({1-[4-(propan-2-yloxy)benzoyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of efficacy, selectivity, and versatility.

Properties

IUPAC Name

[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(2)25-17-6-4-16(5-7-17)19(24)23-10-8-18(9-11-23)26-20-21-12-15(3)13-22-20/h4-7,12-14,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAGAJUGOHCTQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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